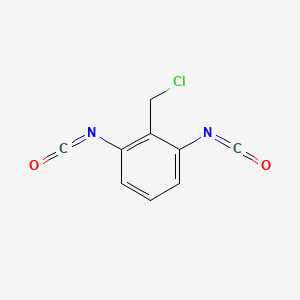![molecular formula C16H11BrO4 B14601783 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid CAS No. 58335-65-2](/img/structure/B14601783.png)
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-bromo-2-hydroxyphenyl group through an acryloyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-hydroxybenzoic acid.
Acryloylation: The brominated compound is then subjected to acryloylation using acryloyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acryloyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[3-(5-Bromo-2-oxophenyl)acryloyl]benzoic acid.
Reduction: Formation of 2-[3-(5-Bromo-2-hydroxyphenyl)propionyl]benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acryloyl groups can form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is unique due to its acryloyl linkage, which imparts distinct chemical and biological properties compared to other brominated benzoic acids
Properties
CAS No. |
58335-65-2 |
|---|---|
Molecular Formula |
C16H11BrO4 |
Molecular Weight |
347.16 g/mol |
IUPAC Name |
2-[3-(5-bromo-2-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO4/c17-11-6-8-14(18)10(9-11)5-7-15(19)12-3-1-2-4-13(12)16(20)21/h1-9,18H,(H,20,21) |
InChI Key |
CTLZSGLPQQHPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)





![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

